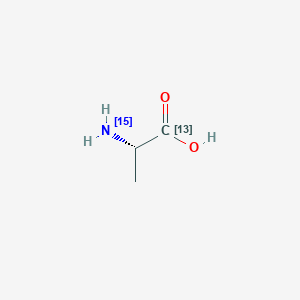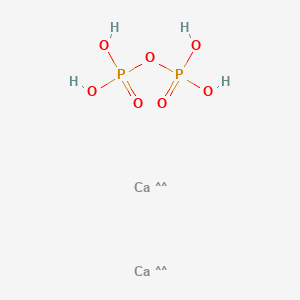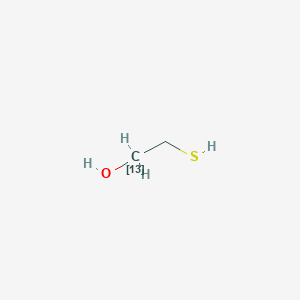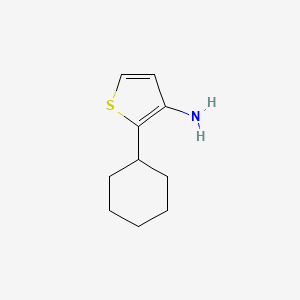![molecular formula C18H14Mo2O6 B12062473 Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
Di[(methylcyclopentadienyl)molybdenum tricarbonyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] is an inorganic compound with the molecular formula C18H14Mo2O6 and CAS number 33056-03-0 . This compound is characterized by its unique structure, which includes two molybdenum atoms each bonded to a methylcyclopentadienyl ligand and three carbonyl groups .
Vorbereitungsmethoden
The synthesis of di[(methylcyclopentadienyl)molybdenum tricarbonyl] typically involves the reaction of molybdenum hexacarbonyl with methylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The product is then purified through recrystallization or sublimation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands like triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] has several applications in scientific research:
Wirkmechanismus
The mechanism by which di[(methylcyclopentadienyl)molybdenum tricarbonyl] exerts its effects involves the coordination of the molybdenum center with various substrates . The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles . The specific molecular targets and pathways depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] can be compared with other similar compounds such as:
Methylcyclopentadienyl manganese tricarbonyl: This compound is used as an antiknock agent in gasoline and has similar structural features but different applications.
Ferrocene: Another metallocene compound with iron as the central metal, used in various chemical applications.
Dicyclopentadiene: A related compound with different reactivity and applications.
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] is unique due to its specific coordination environment and reactivity, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C18H14Mo2O6 |
|---|---|
Molekulargewicht |
518.2 g/mol |
InChI |
InChI=1S/2C6H7.6CO.2Mo/c2*1-6-4-2-3-5-6;6*1-2;;/h2*2-5H,1H3;;;;;;;; |
InChI-Schlüssel |
WZMMGPKGGGIKLS-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)











![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

